Cas no 1023873-03-1 (3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one)

3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one
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- MDL: MFCD00170031
- インチ: 1S/C12H11FINO/c13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)14/h1-2,4-5,15H,3,6-7H2
- InChIKey: IPGJGXXMJCRKBC-UHFFFAOYSA-N
- SMILES: C1(=O)CCCC(NC2=CC=CC=C2F)=C1I
3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB159870-1g |
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one; . |
1023873-03-1 | 1g |
€211.30 | 2024-04-21 | ||
abcr | AB159870-10 g |
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one |
1023873-03-1 | 10g |
€482.50 | 2023-02-27 | ||
abcr | AB159870-10g |
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one; . |
1023873-03-1 | 10g |
€482.50 | 2024-04-21 | ||
abcr | AB159870-5 g |
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one |
1023873-03-1 | 5g |
€377.50 | 2023-02-27 | ||
abcr | AB159870-1 g |
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one |
1023873-03-1 | 1g |
€211.30 | 2023-02-27 | ||
abcr | AB159870-5g |
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one; . |
1023873-03-1 | 5g |
€377.50 | 2024-04-21 |
3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-oneに関する追加情報
3-(2-Fluoroanilino)-2-Iodocyclohex-2-en-1-one: A Comprehensive Overview
The compound 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one, identified by the CAS registry number 1023873-03-1, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of cyclohexenones, which are known for their versatile reactivity and structural diversity. The presence of the fluoroanilino group and the iodine substituent introduces unique electronic and steric properties, making this compound a valuable subject for both academic and industrial investigations.
Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one. Researchers have employed innovative methodologies, such as transition-metal-catalyzed cross-coupling reactions, to synthesize this compound with high efficiency and selectivity. These methods not only enhance the purity of the product but also pave the way for large-scale production, which is crucial for its potential applications in drug discovery and material science.
The structural features of 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one make it an intriguing candidate for exploring its biological activity. Studies have shown that this compound exhibits promising anti-inflammatory and antioxidant properties, which could be harnessed in the development of novel therapeutic agents. Additionally, its iodine substituent facilitates radioactive labeling, making it a potential candidate for use in diagnostic imaging techniques.
In terms of material science, the unique electronic properties of 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one have been leveraged to create advanced materials with tailored optical and electrical characteristics. Researchers have incorporated this compound into polymer systems to enhance their performance in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The synthesis of 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one involves a series of carefully designed steps that ensure the preservation of its sensitive functional groups. The reaction sequence typically includes nucleophilic aromatic substitution, followed by cyclization to form the cyclohexenone ring. The use of mild reaction conditions and selective reagents has been instrumental in achieving high yields and maintaining the integrity of the molecule's structure.
From an environmental standpoint, the synthesis and application of 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one have been evaluated for their sustainability. Green chemistry principles have been integrated into its production processes to minimize waste generation and reduce energy consumption. These efforts align with global initiatives aimed at promoting environmentally friendly chemical practices.
In conclusion, 3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its synthesis, properties, and potential uses continue to be explored by researchers worldwide, underscoring its significance in modern chemical research.
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